molecular formula C24H26N6O3 B12465844 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one

1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one

Cat. No.: B12465844
M. Wt: 446.5 g/mol
InChI Key: GACQNUHFDBEIQH-UHFFFAOYSA-N
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Description

1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). The PI3Kγ isoform is uniquely expressed in myeloid cells and plays a critical role in modulating the tumor microenvironment . This compound has emerged as a key pharmacological tool for dissecting the non-catalytic, scaffold-dependent functions of PI3Kγ in promoting immunosuppression. Research demonstrates that its specific inhibition can reprogram tumor-associated macrophages from an immunosuppressive M2-like state to a pro-inflammatory M1-like phenotype , thereby restoring anti-tumor T cell responses and enhancing the efficacy of immune checkpoint inhibitors. Its high selectivity over other PI3K isoforms makes it invaluable for exploring PI3Kγ-driven signaling in oncology and immunology, offering a targeted strategy to counteract immune evasion in solid tumors.

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

1-[1-(2-hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one

InChI

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3

InChI Key

GACQNUHFDBEIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The core structure is synthesized via a Gould-Jacobs reaction, as outlined in patent WO2017046675A1.

  • Step 1 : Condensation of 2-amino-5-iodobenzoic acid with diethyl ethoxymethylenemalonate (EMME) in refluxing ethanol yields diethyl-N-(5-iodo-2-pyridyl)aminomethylenemalonate.
  • Step 2 : Thermal cyclization at 250°C in diphenyl ether produces ethyl-8-iodo-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
  • Step 3 : Treatment with methylamine in THF introduces the 3-methyl group, followed by oxidation with MnO₂ to form the imidazo[4,5-c]naphthyridin-2-one scaffold.

Key Data :

  • Yield for cyclization: 72%
  • Purity (HPLC): >98%

Functionalization of the Core Structure

Suzuki-Miyaura Coupling for 8-Substitution

The 8-iodo intermediate undergoes Suzuki coupling with 6-methylpyridin-3-ylboronic acid (Intermediate C) to install the pyridyl group.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 100°C, 12 h

Analytical Data :

  • Isolated Yield: 85%
  • LCMS (m/z): [M+H]⁺ = 358.2

Final Coupling and Deprotection

Amide Bond Formation

The 2-hydroxypropanoyl group is introduced via amide coupling between the piperidin-4-amine and (S)-2-hydroxypropanoic acid.

Conditions :

  • Coupling Agent: HATU (1.2 equiv)
  • Base: DIPEA (3 equiv)
  • Solvent: DCM, 0°C to RT, 4 h

Yield : 78%
Chiral Purity : >99% ee (confirmed by chiral HPLC)

Analytical and Spectral Data

Physicochemical Properties

  • Molecular Formula : C₂₄H₂₆N₆O₃
  • Molecular Weight : 446.5 g/mol
  • Melting Point : 215–217°C (decomposition)
  • Solubility : 11 mg/mL in DMSO

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H), 8.32 (d, J=8.6 Hz, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.95 (dd, J=8.6, 2.5 Hz, 1H), 4.45 (m, 1H), 3.62 (s, 3H), 1.82 (s, 6H).
  • LCMS : [M+H]⁺ = 447.3.

Scale-Up and Process Optimization

Critical Process Parameters

  • Palladium Removal : Treatment with SiliaMetS® thiourea resin reduces Pd content to <5 ppm.
  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99.5%.

Green Chemistry Considerations

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst recycling achieves 90% recovery efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one involves inhibition of key kinases in the PI3K/mTOR signaling pathway . This pathway is critical for cell growth, proliferation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one is unique due to its specific combination of structural features, which contribute to its potent biological activity and selectivity for PI3K/mTOR pathways. This makes it a valuable compound for further research and potential therapeutic development.

Biological Activity

1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one, commonly referred to by its chemical name or CAS number 1220699-06-8, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H26N6O3C_{24}H_{26}N_{6}O_{3}, with a molecular weight of 446.5 g/mol. The structure includes a piperidine ring, a pyridine ring, and an imidazo[4,5-c]1,5-naphthyridine core, which contribute to its biological properties.

PropertyValue
Molecular FormulaC24H26N6O3C_{24}H_{26}N_{6}O_{3}
Molecular Weight446.50 g/mol
CAS Number1220699-06-8
IUPAC Name1-[1-(2-hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one

The primary mechanism of action for this compound involves the inhibition of key kinases in the PI3K/mTOR signaling pathway. This pathway is crucial for regulating cell growth and metabolism and is often dysregulated in cancer cells. By targeting these pathways, the compound exhibits potential antitumor activity.

Anticancer Properties

Research indicates that this compound has demonstrated significant anticancer activity in various in vitro and in vivo studies. Its effectiveness as a kinase inhibitor has been evaluated in several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound effectively inhibits the PI3K/mTOR pathway, leading to decreased tumor growth.

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective effects. Studies suggest it may protect neuronal cells from oxidative stress and apoptosis through modulation of various signaling pathways.

Case Study:
In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The mechanism was attributed to its ability to enhance antioxidant defenses within neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by studies assessing absorption, distribution, metabolism, and excretion (ADME).

ParameterValue
Bioavailability80–100%
MetabolismHepatic (CYP450 enzymes)
Half-lifeApproximately 6 hours
ExcretionPrimarily renal

Safety Profile

Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety profile and potential side effects.

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